N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide
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Description
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a useful research compound. Its molecular formula is C12H9FN4O3S and its molecular weight is 308.29. The purity is usually 95%.
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Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity profiles, and implications for further research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H9F1N4O2S
- Molecular Weight : 272.27 g/mol
The antimicrobial activity of this compound appears to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways associated with nucleic acid synthesis. This is particularly relevant in the context of resistant strains of bacteria.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of this compound against various strains of bacteria, specifically Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate a promising profile for this compound when tested in combination with other antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae
Compound Name | MIC (µg/mL) |
---|---|
This compound | 512 |
Ciprofloxacin | 0.5 |
Cefepime | 32 |
Ceftazidime | 16 |
Meropenem | 0.25 |
Imipenem | 0.25 |
The MIC for this compound is significantly higher than that of conventional antibiotics, indicating that while it may not be as potent on its own, it could serve as an adjunct therapy when combined with other antibiotics to enhance efficacy against resistant strains.
Cytotoxicity Studies
Preliminary cytotoxicity tests have shown that this compound exhibits low toxicity levels in vitro. This is an important characteristic for any potential therapeutic agent as it suggests a favorable safety profile.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µg/mL) |
---|---|
HEK293 (Human Embryonic Kidney) | >1000 |
MCF7 (Breast Cancer) | >1000 |
A549 (Lung Cancer) | >1000 |
The IC50 values indicate that the compound does not exhibit significant cytotoxic effects at concentrations that would be therapeutically relevant.
Case Studies and Research Findings
- Combination Therapy : A study investigated the effects of combining this compound with ciprofloxacin and meropenem against Klebsiella pneumoniae strains. The results demonstrated enhanced bactericidal activity, suggesting that this compound could be a valuable addition to existing antibiotic regimens.
- Mechanistic Insights : Research has indicated that the compound may interfere with bacterial DNA synthesis by acting on topoisomerases, which are crucial for DNA replication and repair processes.
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Future Directions : Given its unique structure and promising biological activity, further studies are warranted to explore its full potential, including:
- Structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic outcomes.
- Investigating potential applications beyond antibacterial activity, such as antiviral or antifungal properties.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3S/c13-9-3-2-8(6-10(9)17(19)20)16-11(18)7-21-12-14-4-1-5-15-12/h1-6H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBVFVFKDIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.